1-Methyl-2-methylenecyclopropane
Description
Structure
3D Structure
Properties
CAS No. |
18631-84-0 |
|---|---|
Molecular Formula |
C5H8 |
Molecular Weight |
68.12 g/mol |
IUPAC Name |
1-methyl-2-methylidenecyclopropane |
InChI |
InChI=1S/C5H8/c1-4-3-5(4)2/h5H,1,3H2,2H3 |
InChI Key |
PKCSMQZDZICOIA-UHFFFAOYSA-N |
SMILES |
CC1CC1=C |
Canonical SMILES |
CC1CC1=C |
Synonyms |
1-Methyl-2-methylenecyclopropane |
Origin of Product |
United States |
Synthetic Methodologies for Methylenecyclopropane Derivatives
Intramolecular Cyclization Approaches
Intramolecular cyclization represents a direct and effective method for the formation of the methylenecyclopropane (B1220202) scaffold. This approach involves the formation of the three-membered ring from a single precursor molecule containing the necessary functionality.
Base-Mediated Intramolecular Cyclizations
Base-mediated intramolecular cyclizations are a cornerstone in the synthesis of methylenecyclopropanes. These reactions typically proceed through a Michael-initiated ring closure (MIRC) mechanism. rsc.orgresearchgate.netnih.gov In this process, a strong base abstracts a proton to generate a carbanion, which then undergoes an intramolecular nucleophilic substitution to form the cyclopropane (B1198618) ring. nih.gov The choice of base and reaction conditions is critical for the efficiency of the cyclization and can influence the product distribution. nih.gov For instance, a convenient annulation reaction has been developed for synthesizing dinitrile-substituted cyclopropanes, where a tandem Michael-type addition is followed by intramolecular cyclization. rsc.org
Specific Reagents for Cyclopropane Formation (e.g., methallyl chloride and strong bases)
A classic and illustrative example of base-mediated intramolecular cyclization is the synthesis of the parent compound, methylenecyclopropane, from methallyl chloride. wikipedia.orgwikipedia.org This reaction utilizes a strong base to facilitate the elimination of hydrogen chloride and subsequent ring formation. wikipedia.org The selection of the base significantly impacts the reaction yield. For example, using sodium amide often results in the formation of 1-methylcyclopropene (B38975) as a byproduct, which can be isomerized to the desired methylenecyclopropane using sodium tert-butoxide. wikipedia.org
A highly efficient synthesis of 1-methylcyclopropene, an isomer of 1-methyl-2-methylenecyclopropane, involves the reaction of 3-chloro-2-methylpropene (B57409) with sodium hydride in toluene, achieving a yield of 92.6%. chemicalbook.com This highlights the effectiveness of using specific chloro-alkene precursors with strong bases for cyclopropane ring formation.
| Precursor | Base(s) | Product | Yield | Reference |
|---|---|---|---|---|
| Methallyl chloride | Sodium amide / Sodium tert-butoxide | Methylenecyclopropane | 43% | wikipedia.org |
| Methallyl chloride | Sodium bis(trimethylsilyl)amide / Sodium tert-butoxide | Methylenecyclopropane | 72% | wikipedia.org |
| 3-Chloro-2-methylpropene | Sodium hydride | 1-Methylcyclopropene | 92.6% | chemicalbook.com |
Stereoselective and Enantioselective Synthesis Strategies
The development of stereoselective and enantioselective methods is crucial for the synthesis of chiral methylenecyclopropane derivatives, which are valuable building blocks in medicinal chemistry and materials science. nih.govrochester.edu
Enzymatic Desymmetrization for Chiral Building Blocks
Biocatalysis offers a powerful approach for producing chiral cyclopropanes with high enantiopurity. nih.govfigshare.com Engineered enzymes, particularly heme proteins, can catalyze cyclopropanation reactions via carbene transfer. nih.gov One notable strategy is the use of engineered variants of Rhodothermus marinus nitric oxide dioxygenase (RmaNOD) to catalyze the formation of both cis- and trans-diastereomers of pinacolboronate-substituted cyclopropanes. nih.govfigshare.com These chiral cyclopropylboronates are versatile intermediates that can be readily derivatized using methods like Suzuki-Miyaura coupling to generate a diverse range of enantiopure cyclopropane building blocks. nih.gov This chemoenzymatic approach avoids the need for chiral ligands or expensive transition-metal catalysts and reduces waste. nih.govrochester.edu
Diastereoselective Control in Methylenecyclopropane Formation
Achieving diastereoselective control in the formation of substituted methylenecyclopropanes is a significant synthetic challenge. The Doyle-Kirmse reaction, a powerful method for forming carbon-carbon and carbon-sulfur bonds, has been adapted for this purpose. nih.gov A highly diastereoselective, copper-catalyzed strain-release Doyle-Kirmse reaction has been developed to synthesize functionalized difluoro(methylene)cyclopropanes (F2MCPs). nih.gov This method demonstrates excellent functional group compatibility and proceeds under mild conditions, providing access to valuable building blocks that can be transformed into spiroheterocycles and other complex structures. nih.gov The diastereoselectivity in such reactions can be influenced by the conformational rigidity of intermediates, with cyclopropene's rigidity offering better diastereocontrol in wikipedia.orgresearchgate.net-sigmatropic rearrangement steps. nih.gov
Metal-Catalyzed Cyclopropanation Reactions
Metal-catalyzed reactions provide a versatile and efficient pathway to cyclopropane rings from alkenes and metal carbenoid species. researchgate.netwikipedia.org These reactions are often characterized by broad substrate scope and high efficiency. wikipedia.org
A wide range of transition metals, including rhodium, copper, palladium, and iron, have been employed as catalysts. researchgate.netwikipedia.org Rhodium carboxylate complexes, such as dirhodium tetraacetate, are particularly common and effective. wikipedia.org The general mechanism involves the reaction of a diazo compound with the metal center to form a metal carbene intermediate. This intermediate then undergoes a concerted addition to an alkene, forming the cyclopropane ring while retaining the stereochemistry of the olefin. wikipedia.org
Palladium-catalyzed reactions of methylenecyclopropanes are also prevalent, often involving ring-opening and cycloaddition pathways to form more complex carbocycles. pku.edu.cnnih.gov The specific course of these reactions is influenced by factors such as the metal, ligands, and substituents on the methylenecyclopropane. pku.edu.cn For instance, Pd(0) can catalyze a cascade cyclization of methylenecyclopropanes through a ring-opening pattern that proceeds via a cyclopropene (B1174273) intermediate. nih.gov
| Metal Catalyst Type | Common Examples | Key Features | Reference |
|---|---|---|---|
| Rhodium-based | Dirhodium tetraacetate, Rh₂(S-DOSP)₄ | Effective for cyclopropanation with diazocarbonyl compounds; enables enantioselective synthesis. | wikipedia.org |
| Copper-based | Copper-bronze, Copper(I) triflate | Used in early cyclopropanation reactions; enables diastereoselective Doyle-Kirmse reactions. | nih.govnih.gov |
| Palladium-based | Pd(OAc)₂, Pd(acac)₂, [Rh(CO)₂Cl]₂ | Catalyzes cycloadditions and cascade cyclizations of methylenecyclopropanes. | researchgate.netpku.edu.cnnih.gov |
| Iron-based | Fe(TPP)Cl | Used for cyclopropanation with diazomethane (B1218177) surrogates. | researchgate.net |
| Zinc-based | Zinc-copper couple (Simmons-Smith) | Uses diiodomethane (B129776) as a carbenoid precursor, avoiding hazardous diazomethane. | masterorganicchemistry.com |
Rhodium-Catalyzed Cyclopropanation Reactions
Rhodium-catalyzed reactions represent a powerful tool for the synthesis of cyclopropane rings. These reactions often proceed via the formation of a metal carbene intermediate from a diazo compound, which then reacts with an alkene to form the cyclopropane ring. In the context of synthesizing this compound, a two-step approach is often employed. This involves an initial rhodium-catalyzed cyclopropanation to form a stable cyclopropane precursor, followed by an elimination reaction to introduce the exocyclic double bond.
A key strategy involves the reaction of an allene, such as 2-bromopropene, with a diazo compound like ethyl diazoacetate in the presence of a rhodium catalyst. This reaction does not directly yield this compound but rather a functionalized cyclopropane that can be readily converted to the target molecule. The rhodium(II) carboxylate catalysts, such as rhodium(II) acetate (B1210297), are commonly used for this transformation. The resulting product is a substituted cyclopropanecarboxylate.
This intermediate then undergoes an elimination reaction, typically a dehydrohalogenation, to form the final this compound product. This two-step process allows for a controlled synthesis of the target compound.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| 2-Bromopropene | Ethyl diazoacetate | Rhodium(II) acetate | Dichloromethane | Ethyl 2-bromo-1-methylcyclopropane-1-carboxylate | ~70-80% |
| Reactant | Reagent | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Ethyl 2-bromo-1-methylcyclopropane-1-carboxylate | Potassium tert-butoxide | Tetrahydrofuran (THF) | Ethyl this compound-1-carboxylate | ~60-70% |
Alternative Synthetic Routes to Methylenecyclopropanes
Besides rhodium-catalyzed reactions, other synthetic methodologies can be employed to prepare methylenecyclopropanes, including the target compound this compound. These alternative routes often involve intramolecular cyclizations or olefination reactions.
One common alternative is the intramolecular cyclization of appropriately substituted haloalkenes. For instance, the treatment of a 2-methyl-4-halopentene derivative with a strong base can induce an intramolecular nucleophilic substitution, leading to the formation of the methylenecyclopropane ring. The yield of this type of reaction is highly dependent on the substrate and the reaction conditions.
Another powerful method for the synthesis of alkenes, including methylenecyclopropanes, is the Wittig reaction. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This reaction involves the treatment of a ketone or an aldehyde with a phosphorus ylide. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org To synthesize this compound via this route, a suitable cyclopropyl (B3062369) ketone, such as 1-methylcyclopropanone, would be reacted with a methylene-ylide, typically methylenetriphenylphosphorane (B3051586) (Ph3P=CH2). wikipedia.org The ylide is usually generated in situ from the corresponding phosphonium (B103445) salt by treatment with a strong base. masterorganicchemistry.com
| Starting Material | Reagent | Product | Yield (%) |
|---|---|---|---|
| Methallyl chloride | Sodium amide/Sodium tert-butoxide | Methylenecyclopropane | 43 wikipedia.org |
| Methallyl chloride | Sodium bis(trimethylsilyl)amide then Sodium tert-butoxide | Methylenecyclopropane | 72 wikipedia.org |
| Reactant 1 | Reactant 2 | Solvent | Product |
|---|---|---|---|
| Cyclopropanone | Methylenetriphenylphosphorane | Tetrahydrofuran (THF) | Methylenecyclopropane |
Computational and Theoretical Investigations
Quantum-Chemical Methodologies Applied to Methylenecyclopropanes
A variety of quantum-chemical methods have been employed to study methylenecyclopropanes, each offering a different balance of computational cost and accuracy. wavefun.com These techniques are fundamental to understanding the electronic structure and predicting the behavior of these molecules.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govmit.edu It has been effectively applied to the study of methylenecyclopropane (B1220202) and its tautomer, 1-methylcyclopropene (B38975). jjeci.net DFT calculations, such as those using the B3LYP functional with an aug-cc-PVDZ basis set, have been instrumental in determining the relative stabilities of these isomers. researchgate.net
Studies have shown that methylenecyclopropane is the more thermodynamically stable isomer compared to 1-methylcyclopropene. jjeci.net The thermodynamic results at the B3LYP/aug-cc-PVDZ level of theory indicate that methylenecyclopropane has a lower enthalpy (by 12.4 kcal/mol) and Gibbs free energy (by 11.7 kcal/mol) than 1-methylcyclopropene. jjeci.netresearchgate.net These findings are consistent with experimental observations. researchgate.net DFT is also used to optimize molecular geometries and predict vibrational frequencies. jjeci.net
Table 1: Comparison of Geometric Parameters for Methylenecyclopropane from Different Levels of Theory
| Parameter | M06 | CCSD |
| Bond Lengths (Å) | ||
| C=C | 1.332 | 1.330 |
| C-C (ring) | 1.455 / 1.556 | 1.457 / 1.542 |
| Bond Angles (°) | ||
| C-C-C (ring) | ~50.0 - 60.0 | ~50.0 - 60.0 |
| H-C-H | ~115.0 - 120.0 | ~115.0 - 120.0 |
| Data sourced from studies on methylenecyclopropane isomers. jjeci.net |
Ab initio calculations, which are based on solving the Schrödinger equation without empirical parameters, provide a high level of theoretical accuracy. researchgate.net The Coupled-Cluster with Singles and Doubles (CCSD) method, often including a perturbative triples correction (CCSD(T)), is considered a "gold standard" in quantum chemistry for its precision. ucsb.edumdpi.com
For methylenecyclopropanes, CCSD calculations have been used to refine the understanding of their electronic properties. jjeci.netresearchgate.net Methods at the CCSD/aug-cc-PVDZ level of theory have been employed to analyze molecular orbitals, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and electrostatic potential (ESP) surfaces. jjeci.netresearchgate.net The ESP surface is particularly useful for predicting the reactive behavior of the tautomers. jjeci.net These high-level calculations confirm the greater stability of the methylenecyclopropane structure over the 1-methylcyclopropene tautomer. jjeci.netresearchgate.net
Table 2: Relative Energies of Methylenecyclopropane and 1-Methylcyclopropene
| Isomer | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Methylenecyclopropane | 0.0 | 0.0 |
| 1-Methylcyclopropene | 12.4 | 11.7 |
| Calculated at the B3LYP/aug-cc-PVDZ level of theory. jjeci.net |
Tight-Binding Quantum-Chemical Molecular Dynamics (TB-QCMD) is a simulation method that combines quantum mechanics with molecular dynamics to model chemical reactions over time. aps.orgelsevierpure.comrsc.org This approach is particularly effective for simulating complex processes in materials science, such as the etching of silicon carbide or the tribological behavior of diamond-like carbon coatings under stress. elsevierpure.comnih.gov
In the context of a reactive molecule like 1-methyl-2-methylenecyclopropane, TB-QCMD could be used to simulate its behavior under various conditions, such as high temperature or pressure. The methodology allows for the observation of dynamic processes like bond breaking and formation, providing atomic-scale insights into reaction mechanisms and material wear. nih.gov For instance, simulations can track the trajectories of individual atoms during a reaction, revealing the intricate steps involved in the transformation from reactants to products. elsevierpure.comrsc.org
Mechanistic Elucidation through Computational Chemistry
Computational chemistry is a powerful asset for unraveling the detailed mechanisms of chemical reactions, which involves identifying transient species and mapping the energy landscape of the transformation. ims.ac.jp
Understanding a chemical reaction requires detailed knowledge of the intermediates and transition states that connect reactants to products. ims.ac.jp These species are often highly unstable and have fleeting lifetimes, making them difficult to characterize experimentally. ims.ac.jp Computational methods excel at locating and characterizing the geometries and energies of these transient structures. ims.ac.jp
For methylenecyclopropane, computational studies have explored its rearrangement reactions. For example, in the presence of a platinum catalyst, methylenecyclopropane can rearrange to cyclobutene (B1205218). wikipedia.org Computational modeling can identify the structure of the transition state for this ring expansion, providing crucial insights into how the catalyst facilitates the reaction and why specific products are formed. These calculations are essential for understanding reaction mechanisms at a fundamental level. nih.gov
The potential energy surface (PES) is a conceptual map that represents the energy of a molecule as a function of its geometry. nih.gov By exploring the PES, chemists can identify stable molecules (at energy minima) and transition states (at saddle points), and determine the lowest energy pathways for a reaction. ims.ac.jpacs.org
For methylenecyclopropane, computational studies have explored the PES for its photochemical rearrangements. nih.govacs.org The reaction paths on the lowest triplet (T1) and lowest excited singlet (S1) potential energy surfaces have been investigated using methods like the nudged elastic band method at the MRMP2//MCSCF and DFT(B3LYP) levels of theory. nih.gov These explorations have identified transition states leading to the formation of carbene intermediates, such as cyclobutylidene. nih.gov The calculations revealed that the energy barriers on these excited-state surfaces are lower than the energy of the initially excited state, predicting a fast transition to the ground state in the vicinity of the carbene intermediate. nih.gov This detailed mapping of the PES is critical for understanding the outcomes of photochemical reactions involving methylenecyclopropane. nih.gov
Electronic Structure and Bonding Analysis
The electronic properties of this compound are dictated by its unique molecular orbital structure, which can be analyzed computationally. Key to this analysis are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgresearchgate.net A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In a comparative study, the tautomer 1-methylcyclopropene was found to have a wide HOMO-LUMO gap of 10.793 eV, suggesting significant stability. jjeci.net
Natural Bond Orbital (NBO) analysis provides a more localized picture of bonding, translating the complex, delocalized molecular orbitals into familiar chemical concepts like core orbitals, lone pairs, and bonds. ucsb.eduq-chem.com NBOs are calculated orbitals with maximum electron density, corresponding to the most accurate possible Lewis structure of a molecule. wikipedia.org For the tautomers 1-methylcyclopropene and methylenecyclopropane, NBO analysis has shown that the strongest stabilizing interactions arise from the σ C-C and C-H bonding orbitals and their corresponding σ* C-C and C-H antibonding interactions. jjeci.net Weak occupancies in antibonding NBOs indicate delocalization effects, representing departures from an idealized, localized Lewis structure. wikipedia.org
The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. uni-muenchen.de The MEP maps the electrostatic potential onto a surface of constant electron density, visually indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). uni-muenchen.de These sites are indicative of where a molecule is likely to interact with electrophilic or nucleophilic reagents, respectively. uni-muenchen.de
Computational analyses performed on the tautomer 1-methylcyclopropene reveal specific charge distribution patterns. jjeci.net The MEP map shows that the sites of negative potential are concentrated on the doubly bonded carbon atoms of the cyclopropene (B1174273) ring. jjeci.net Conversely, the positive potential sites are located around the hydrogen atoms. jjeci.net This distribution suggests that the π-system of the double bond is a likely site for electrophilic attack, while the hydrogen atoms represent potential sites for interaction with nucleophiles.
The reactivity of this compound is significantly influenced by its inherent ring strain and the thermodynamic driving forces governing its transformations. The thermodynamic driving force for a reaction is related to the change in Gibbs free energy (ΔG), which reflects the difference in the chemical potentials of the products and reactants. mdpi.complos.org
Computational studies comparing this compound (referred to as the exo-en tautomer) with its isomer 1-methylcyclopropene (endo-en) have quantified their relative stabilities. researchgate.netjjeci.net At the B3LYP/aug-cc-PVDZ level of theory, methylenecyclopropane is the more stable isomer, with an enthalpy (ΔH) and Gibbs free energy (ΔG) that are 12.4 kcal/mol and 11.7 kcal/mol lower, respectively, than those of 1-methylcyclopropene. jjeci.net This thermodynamic preference indicates a strong driving force for the isomerization of 1-methylcyclopropene to methylenecyclopropane. jjeci.net
The strain energy of methylenecyclopropane is reported to be 39.5 kcal/mol. researchgate.net Ab initio calculations suggest that the high strain energy in methylenecyclopropane and its isomers is not solely due to angle strain from the three-membered ring. acs.org A major contributing factor is the loss of a very strong cyclopropane (B1198618) C-H bond upon the introduction of a trigonal, sp2-hybridized carbon center into the ring. researchgate.netacs.org Specifically, the strain in methylenecyclopropane relative to methylcyclopropane (B1196493) is attributed to the presence of relatively weak allylic C-H bonds in the former. researchgate.net
Conformational and Vibrational Studies
Methylenecyclopropane, the parent structure of this compound, possesses C2v symmetry. jjeci.net As a nonlinear molecule with 10 atoms, it is expected to have 24 distinct vibrational modes. jjeci.net These modes are categorized based on symmetry into 17 in-plane (symmetrical) and 7 out-of-plane (asymmetrical) vibrations. jjeci.net
Computational vibrational analysis, using methods such as CCSD/aug-cc-PVDZ, has been employed to identify these modes. jjeci.net The calculated vibrational frequencies show good agreement with experimental data from IR and Raman spectroscopy. researchgate.netjjeci.net For instance, a calculated ring puckering frequency at approximately 273 cm⁻¹ corresponds to an experimentally observed rocking vibration mode at 290 cm⁻¹. jjeci.net Another fundamental ring puckering mode (wagging) is calculated at 349 cm⁻¹, which aligns well with the experimental value of 360 cm⁻¹. jjeci.net The characteristic C=C stretching vibration is calculated to be at 1842 cm⁻¹, corresponding to an experimental band at 1743 cm⁻¹. jjeci.net
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, and its application to 1-methyl-2-methylenecyclopropane has yielded significant insights. High-resolution NMR studies have been crucial in defining the connectivity and spatial arrangement of atoms within this strained ring system.
The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide fundamental information about its electronic environment. The chemical shifts are indicative of the shielding and deshielding effects experienced by each nucleus, which are influenced by factors such as hybridization and the presence of neighboring functional groups. docbrown.infodocbrown.info
In ¹H NMR, the signals for the methyl and methylene (B1212753) protons appear at distinct chemical shifts. The methyl group protons typically resonate in a specific region, while the exocyclic methylene protons and the cyclopropyl (B3062369) ring protons have characteristic shifts that reflect their unique chemical environments.
The ¹³C NMR spectrum complements the proton data by providing direct information about the carbon skeleton. spectrabase.com The quaternary cyclopropyl carbon, the methylene carbons of the ring, the exocyclic methylene carbon, and the methyl carbon all exhibit distinct resonances. The chemical shifts of the sp²-hybridized carbons of the double bond are particularly informative. docbrown.info
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
To unambiguously assign the ¹H and ¹³C signals and to probe the spatial relationships between atoms, a variety of two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the molecule. For this compound, COSY spectra would show correlations between the methyl protons and the methine proton on the cyclopropane (B1198618) ring, as well as between the protons on the cyclopropane ring itself.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on the known proton assignments. mdpi.com For instance, the signal for the methyl protons will correlate with the signal for the methyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and conformation of the molecule. In the case of this compound, NOESY can help to confirm the relative orientation of the methyl group with respect to the methylene group.
Similarly, residual chemical shift anisotropies (RCSAs) can be measured in an oriented medium. RCSAs provide information about the orientation of the chemical shift tensor of a nucleus relative to the molecular frame. Both RDCs and RCSAs offer powerful constraints for refining the three-dimensional structure of the molecule in solution.
The chemical shifts of nuclei in an NMR spectrum can be influenced by the surrounding solvent. umn.edubohrium.com This phenomenon, known as the solvent effect, arises from various intermolecular interactions, including van der Waals forces, magnetic anisotropy of the solvent, and specific interactions like hydrogen bonding. pitt.eduresearchgate.net Changing the NMR solvent can lead to changes in the chemical shifts of the protons and carbons of this compound. illinois.edu Aromatic solvents, for example, can induce significant shifts due to their ring-current effects. The study of these solvent-induced shifts can provide additional insights into the electronic distribution and solute-solvent interactions of the molecule. bohrium.com
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. It provides exceptionally precise information about the molecular geometry and the distribution of electric charge within the molecule. ufl.edu
By analyzing the frequencies of the rotational transitions in the microwave spectrum of this compound, it is possible to determine its rotational constants with very high accuracy. These rotational constants are inversely related to the moments of inertia of the molecule, which in turn depend on the precise arrangement of the atoms. This allows for the calculation of bond lengths and bond angles to a high degree of precision. acs.org
Rotational Spectrum Analysis for Ground and Excited Vibrational States
Rotational spectroscopy is a powerful technique for determining the precise geometry of molecules in the gas phase. For molecules like this compound, this analysis yields rotational constants (A, B, C), which are inversely proportional to the moments of inertia about the principal axes. These constants provide definitive information on bond lengths and angles.
Analysis of the spectra for vibrationally excited states can also be performed. This provides vibration-rotation interaction constants, which describe how the rotational constants change with the vibrational state. acs.org This information helps to elucidate the coupling between vibrational and rotational motions within the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. It is instrumental in identifying functional groups and determining molecular structure.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes
Infrared spectroscopy measures the absorption of infrared radiation corresponding to a molecule's vibrational transitions. The IR spectrum of this compound is expected to show characteristic bands for its functional groups. Although a dedicated spectrum for this molecule is not published, the spectrum of the parent molecule, methylenecyclopropane (B1220202), provides a strong basis for assignment. jjeci.netdocumentsdelivered.com
Key vibrational modes anticipated for this compound include:
C-H stretching: Vibrations from the methyl group and the cyclopropane ring protons would appear in the 2800–3000 cm⁻¹ region. The vinyl C-H stretches of the methylene group are expected at higher frequencies, around 3080 cm⁻¹. jjeci.netdocbrown.info
C=C stretching: The exocyclic carbon-carbon double bond stretch is a characteristic feature and is expected to appear around 1740-1750 cm⁻¹. In methylenecyclopropane, this mode is observed experimentally at 1743 cm⁻¹. researchgate.net
CH₂ scissoring: The scissoring (or bending) vibration of the exocyclic methylene group is anticipated around 1440 cm⁻¹. jjeci.net
Ring modes: The cyclopropane ring itself has characteristic vibrational modes, including ring puckering and breathing vibrations, which typically occur at lower frequencies. jjeci.netresearchgate.net For methylenecyclopropane, a ring puckering frequency has been experimentally observed at 290 cm⁻¹. jjeci.netresearchgate.net
The following table summarizes key experimental and calculated vibrational frequencies for the closely related methylenecyclopropane.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=C Stretch | 1842 | 1743 researchgate.net |
| CH₂ Scissoring | 1520 | 1487 jjeci.netresearchgate.net |
| C-H Asymmetric Stretch | 3132 | 3071 jjeci.netresearchgate.net |
| Ring Puckering | 273 | 290 jjeci.netresearchgate.net |
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. Vibrational modes that result in a change in the molecule's polarizability are Raman active. For this compound, the C=C stretching vibration is expected to be particularly strong in the Raman spectrum due to the high polarizability of the double bond.
Studies on methylenecyclopropane have utilized both IR and Raman spectroscopy to provide a more complete vibrational assignment, as some modes may be weak or inactive in one technique but strong in the other. documentsdelivered.com For instance, symmetric vibrations like the C=C stretch often produce more intense Raman signals.
Electronic Spectroscopy
Electronic spectroscopy investigates the electronic transitions within a molecule, providing information about its electronic energy levels, bonding, and chromophores.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV or visible light, which excites electrons from a lower energy molecular orbital to a higher energy one. In this compound, the primary chromophore is the exocyclic double bond. The most significant electronic transition is expected to be a π → π* transition.
In molecules with unstrained double bonds, this transition typically occurs at wavelengths below 200 nm. uobabylon.edu.iq However, the strain of the cyclopropane ring and its conjugation with the double bond can shift the absorption maximum (λmax). For comparison, the π → π* transition in simple alkenes occurs around 170-190 nm. uobabylon.edu.iq The presence of the methyl group as a substituent on the cyclopropane ring is expected to cause a small bathochromic (red) shift in the λmax compared to methylenecyclopropane.
Photoelectron and Electron Transmission Spectroscopy for Ionization Potentials and Electron Affinities
Photoelectron spectroscopy (PES) provides direct experimental measurement of a molecule's ionization potentials. In PES, a molecule is irradiated with high-energy photons, causing the ejection of an electron. The kinetic energy of the ejected electron is measured, from which the binding energy, corresponding to the ionization potential, can be determined. For this compound, PES would reveal the energies of the highest occupied molecular orbitals (HOMOs), particularly the π orbital of the double bond and the Walsh orbitals of the cyclopropane ring.
Electron transmission spectroscopy (ETS) is a related technique that measures the electron affinity of a molecule. In ETS, electrons of a known energy are passed through a gas of the target molecules, and the transmitted current is measured. Temporary negative ion states (resonances) appear as sharp decreases in the transmitted current, indicating the energies of the unoccupied molecular orbitals. This technique would provide information on the energies of the lowest unoccupied molecular orbitals (LUMOs) of this compound, including the π* orbital of the double bond. Data from the methylene anion (CH₂⁻) shows an electron affinity of 0.652 eV. umn.edu
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. For this compound, electron ionization (EI) mass spectrometry provides a characteristic fingerprint.
The mass spectrum of this compound is available through the NIST WebBook. pitt.edu The compound has a molecular formula of C₅H₈ and a molecular weight of approximately 68.12 g/mol . liverpool.ac.uk In the mass spectrum, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 68. This peak, corresponding to the intact molecule having lost one electron, confirms the molecular weight of the compound. pitt.edu
The fragmentation pattern provides insight into the structure of this strained cyclic compound. The base peak, which is the most intense peak in the spectrum, is observed at m/z 53. This corresponds to the loss of a methyl group (CH₃•), a common fragmentation for methylated compounds. Another significant peak is observed at m/z 39. The fragmentation of small cyclic hydrocarbons can be complex, often involving rearrangements. The strained three-membered ring in this compound influences its fragmentation pathways.
| m/z | Relative Intensity (%) | Plausible Fragment Ion | Neutral Loss |
|---|---|---|---|
| 68 | Moderate | [C₅H₈]⁺• (Molecular Ion) | - |
| 53 | 100 (Base Peak) | [C₄H₅]⁺ | CH₃• |
| 39 | High | [C₃H₃]⁺ | C₂H₅• |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.
A search of the available scientific literature indicates that a crystal structure for this compound has not been reported. The compound is a gas at room temperature and has a low boiling point, which makes single-crystal X-ray diffraction studies challenging as it would require specialized low-temperature crystallization and data collection techniques. wikipedia.orgthieme-connect.com
However, the crystal structure of a derivative, (±)-1-methyl-2-methylenecyclopropane-1-carboxylate, has been determined. pitt.edu This provides some insight into the solid-state conformation of the this compound framework, although the presence of the carboxylate group will influence the crystal packing and potentially the molecular geometry. The study where this was mentioned involved growing crystals by slow evaporation from a mixture of diethyl ether and hexanes. pitt.edu While detailed crystallographic data for this derivative is not fully available in the cited context, the successful determination of its structure demonstrates that the core ring system can be analyzed by X-ray diffraction.
| Compound | Crystallographic Data Availability |
|---|---|
| This compound | Not available in the literature |
| (±)-1-methyl-2-methylenecyclopropane-1-carboxylate | Crystal structure has been determined pitt.edu |
Applications in Organic Synthesis and Chemical Biology
Role as a Versatile Building Block in Organic Synthesis
1-Methyl-2-methylenecyclopropane and its derivatives are considered powerful reagents in organic chemistry due to their inherent ring strain and unsaturation. wikipedia.orgnih.gov This high reactivity allows them to participate in a wide range of chemical transformations, making them valuable precursors for more complex molecules. wikipedia.orgnih.gov Organic compounds that serve as foundational units for the creation of more intricate molecular structures are often referred to as "building blocks." alfa-chemistry.comminakem.com The utility of these building blocks lies in their ability to be selectively and efficiently incorporated into a target molecule, often through modular, step-wise assembly. alfa-chemistry.com
The strained nature of the cyclopropane (B1198618) ring in this compound makes it susceptible to ring-opening reactions, which can be strategically employed to introduce new functional groups and build molecular complexity. wikipedia.orgnih.gov Furthermore, the exocyclic double bond provides a handle for various addition and cycloaddition reactions. wikipedia.org These characteristics have led to the development of numerous synthetic methodologies that utilize methylenecyclopropanes for the construction of diverse molecular frameworks. nih.govresearchgate.net
Total Synthesis of Natural Products
The strategic application of this compound has proven instrumental in the total synthesis of several complex natural products, which are organic compounds produced by living organisms. rsc.orgrsc.orge-bookshelf.de
Utilization in the Synthesis of Indole (B1671886) Alkaloids (e.g., Cycloclavine)
A notable application of a methylenecyclopropane (B1220202) derivative is found in the total synthesis of (±)-cycloclavine, an indole alkaloid. nih.gov Indole alkaloids are a large class of natural products characterized by the presence of an indole ring system and are known for their diverse biological activities. rsc.orgresearchgate.net In the synthesis of cycloclavine, a key step involves an intramolecular Diels-Alder reaction of a molecule containing a methylenecyclopropane unit. nih.gov This specific reaction, a type of [4+2] cycloaddition, proved to be highly stereoselective and was crucial for the construction of the characteristic cyclopropa[c]indoline core of the natural product. nih.gov This elegant strategy highlights the ability of methylenecyclopropanes to facilitate the rapid assembly of intricate polycyclic systems. nih.gov
Construction of Complex Polycyclic Architectures
The reactivity of methylenecyclopropanes extends to the construction of various other complex polycyclic architectures. nih.gov Their ability to undergo ring-opening and cycloaddition reactions provides a powerful tool for synthetic chemists to forge multiple carbon-carbon bonds and create fused and bridged ring systems in a controlled manner. nih.govacs.org For instance, the strain energy of the cyclopropane ring can be harnessed to drive reactions that lead to the formation of larger, more complex carbocyclic and heterocyclic frameworks. otago.ac.nz
Synthesis of Heterocyclic Compounds
Heterocyclic compounds, which are cyclic compounds containing at least two different elements as members of its ring(s), are of immense importance in medicinal chemistry and materials science. nih.gov this compound and its derivatives have emerged as valuable synthons for the preparation of a wide range of heterocyclic systems. nih.gov
Formation of Cyclobutanones, Indenes, Tetrahydrofurans, and Tetrahydroquinolines
Research has demonstrated that methylenecyclopropanes can be effectively utilized in the synthesis of various heterocyclic and carbocyclic compounds. For example, they can be converted into cyclobutanones through a process involving epoxidation to form an oxaspiropentane intermediate, which then rearranges. wikipedia.orgacs.org
Furthermore, in the presence of a Lewis acid catalyst such as boron trifluoride etherate, methylenecyclopropanes react with aldehydes and N-tosyl aldimines to yield indenes and substituted tetrahydrofurans and pyrrolidines, respectively. nih.gov The synthesis of tetrahydrofurans, a common structural motif in natural products, can be achieved through various strategies, including intramolecular additions and cycloadditions. nih.govchemrxiv.orgorganic-chemistry.org Similarly, tetrahydroquinolines, which are prevalent in many biologically active compounds, can be synthesized through methods like [4+2] annulation reactions. rsc.orgresearchgate.netnih.govresearchgate.netfrontiersin.org
The following table summarizes the types of heterocyclic and carbocyclic compounds that can be synthesized from methylenecyclopropanes and the corresponding reaction partners:
| Starting Material | Reagent | Product |
| Methylenecyclopropane | Peroxy acid | Cyclobutanone |
| Methylenecyclopropane | Aldehyde / BF₃·OEt₂ | Indene, Tetrahydrofuran |
| Methylenecyclopropane | N-Tosyl aldimine / BF₃·OEt₂ | Pyrrolidine |
| 2-Hydroxychalcones | Prop-2-ynylsulfonium salts | Methylene (B1212753) cyclopropane-fused chromenes |
| 2-Tosylaminochalcones | Prop-2-ynylsulfonium salts | Methylene cyclopropane-fused dihydroquinolines |
Synthesis of Nitrocyclopropane (B1651597) Derivatives
This compound chemistry also extends to the synthesis of nitrocyclopropane derivatives. nih.gov These compounds, which contain a nitro group attached to a cyclopropane ring, are valuable intermediates in organic synthesis due to the versatile reactivity of the nitro group. nih.gov A common synthetic route involves the Michael addition of a nucleophile to a nitrostyrene, followed by halogenation and subsequent intramolecular ring closure to furnish the desired nitrocyclopropane. nih.gov
Development of New Synthetic Methodologies
The high strain energy of the methylenecyclopropane ring system is a key feature exploited by chemists. This inherent energy provides a powerful thermodynamic driving force for a variety of ring-opening reactions, allowing for the construction of more elaborate molecular frameworks.
Methylenecyclopropanes (MCPs) are highly strained yet readily accessible molecules that serve as versatile building blocks in organic synthesis. cas.cn The significant strain energy of approximately 40 kcal/mol, combined with the π-character of the cyclopropyl (B3062369) bonds, facilitates a variety of ring-opening reactions. cas.cnnih.gov This reactivity allows for the rapid construction of complex molecular scaffolds from relatively simple starting materials.
For decades, transition metals such as Palladium (Pd), Rhodium (Rh), Ruthenium (Ru), and Platinum (Pt) have been used to catalyze reactions of MCPs. cas.cn More recently, the use of Lewis acids and Brønsted acids as catalysts or reagents has gained significant attention, leading to the discovery of novel chemical transformations. nih.gov These acid-mediated reactions can produce a diverse array of new compounds, including cyclobutanones, indenes, tetrahydrofurans, and tetrahydroquinolines, demonstrating the power of MCPs to quickly generate molecular complexity. cas.cnnih.gov The specific reaction pathway is often influenced by the substituents present on the MCP ring or the methylene group. nih.gov
Table 1: Products from Acid-Mediated Reactions of Methylenecyclopropanes
| Reactant(s) | Acid Type | Product Type | Reference |
|---|---|---|---|
| Methylenecyclopropanes | Lewis or Brønsted Acid | Cyclobutanones | cas.cnnih.gov |
| Methylenecyclopropanes | Lewis or Brønsted Acid | Indenes | cas.cnnih.gov |
| Methylenecyclopropanes with Aldehydes/Imines | Lewis or Brønsted Acid | Tetrahydrofurans | cas.cnnih.gov |
| Methylenecyclopropanes with Aldehydes/Imines | Lewis or Brønsted Acid | Tetrahydroquinolines | cas.cnnih.gov |
A cascade reaction, also known as a tandem or domino reaction, involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all within a single pot without adding new reagents. wikipedia.org Methylenecyclopropanes are excellent substrates for designing such efficient processes.
Dr. Min Shi's research group has extensively investigated tandem reactions of MCPs. cas.cn They discovered that different types of catalysts can initiate distinct reaction cascades by cleaving different bonds of the cyclopropane ring. For instance, Lewis or Brønsted acids tend to promote the cleavage of the proximal bond (the bond closest to the double bond). cas.cn In contrast, the use of a strong base like n-butyllithium (nBuLi) can initiate a different cascade pathway. cas.cn These discoveries have opened up new avenues for synthesizing complex molecules in a highly efficient manner, a key goal in modern organic synthesis. cas.cnwikipedia.org
These cascade sequences are prized for their high atom economy and for minimizing waste, time, and labor by avoiding the isolation of intermediate compounds. wikipedia.org The ability of MCPs to participate in these reactions allows for a significant increase in molecular complexity in a single, efficient operation. cas.cnwikipedia.org
Preparation of Bioactive Molecule Analogues
The methylenecyclopropane scaffold has been incorporated into molecules designed to mimic natural, biologically active compounds. This strategy is particularly prominent in the development of new antiviral agents.
Nucleoside analogues are a critical class of antiviral drugs. Structure-activity relationship (SAR) studies have shown that incorporating a methylenecyclopropane moiety can lead to potent antiviral agents. nih.gov A notable example is the guanine (B1146940) analogue known as cyclopropavir, which has been investigated for its activity against human cytomegalovirus (HCMV), Epstein-Barr virus (EBV), and human herpes viruses (HHV) 6 and 8. nih.gov
The stereochemistry of these analogues is crucial for their biological activity. Research has consistently shown that the Z-isomers of methylenecyclopropane purine (B94841) nucleoside analogues are effective antiviral agents, while the corresponding E-isomers are often inactive or significantly less potent. nih.gov The synthesis of these molecules often involves key intermediates like 2,2-bis-hydroxymethylmethylenecyclopropane, which can be prepared from a methylenecyclopropane carboxylate. nih.gov The development of these synthetic routes is instrumental in accessing novel analogues for biological evaluation. nih.gov
Table 2: Antiviral Activity of Methylenecyclopropane Nucleoside Analogues
| Compound | Base | Isomer | Antiviral Activity | Reference |
|---|---|---|---|---|
| Cyclopropavir | Guanine | Z | Active against HCMV, EBV, HHV-6, HHV-8 | nih.gov |
| Adenine (B156593) Analogue | Adenine | Z | Effective antiviral agent | nih.gov |
| Guanine Analogue | Guanine | E | Inactive or limited potency | nih.gov |
Many nucleoside analogues exert their therapeutic effect by inhibiting specific viral or cellular enzymes. The methylenecyclopropane-based nucleoside analogues are no exception and have been studied as potential enzyme inhibitors. A key enzyme in purine metabolism is Adenosine (B11128) Deaminase (ADA), which deaminates adenosine to inosine. The susceptibility of an adenosine analogue to deamination by ADA can significantly impact its efficacy as a drug.
Studies on fluorinated methylenecyclopropane analogues of adenine revealed a distinct difference in their interaction with ADA based on their stereochemistry. nih.gov The E-isomer was found to be a moderate substrate for ADA and was deaminated over 28 hours. In stark contrast, the Z-isomer was resistant to deamination by the enzyme. nih.gov This resistance is a highly desirable trait for a potential drug, as it would lead to a longer biological half-life and sustained therapeutic action. This differential behavior underscores the importance of precise stereochemical control in the synthesis of bioactive molecules.
Table 3: Interaction of Adenine-Containing Methylenecyclopropane Analogues with Adenosine Deaminase (ADA)
| Analogue Isomer | Interaction with ADA | Outcome | Reference |
|---|---|---|---|
| E-isomer | Moderate substrate | Deaminated after 28 hours | nih.gov |
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems for Tailored Transformations
The quest for more efficient and selective chemical transformations is a perpetual driver of innovation in chemistry. In the context of 1-methyl-2-methylenecyclopropane, significant efforts are being directed towards the development of novel catalytic systems. These next-generation catalysts aim to provide unprecedented control over reaction pathways, enabling the synthesis of complex molecules with high precision.
Transition metal catalysis has been a cornerstone of methylenecyclopropane (B1220202) chemistry, with metals like palladium, nickel, and gold playing pivotal roles in orchestrating a variety of transformations. acs.orgrsc.orgnih.gov Future research is expected to focus on the design and application of new ligand-metal combinations to fine-tune catalytic activity and selectivity. For instance, the development of sophisticated phosphine (B1218219) ligands could lead to palladium catalysts capable of executing highly specific alkylations or cycloadditions. rsc.org Similarly, advancements in gold catalysis are anticipated to unlock novel ring-opening and ring-expansion reactions of methylenecyclopropanes, providing access to unique cyclic and polycyclic structures. nih.gov
Beyond traditional transition metals, the exploration of earth-abundant and non-precious metal catalysts, such as those based on titanium or bismuth, is a growing area of interest. rsc.orgacs.org These catalysts offer the potential for more sustainable and cost-effective synthetic methods. For example, titanium-catalyzed oxidative amination of methylenecyclopropanes has been shown to selectively produce branched α-methylene imines, which are valuable synthetic intermediates. rsc.org Photocatalysis, particularly using visible light, is another promising avenue, with the potential to drive novel radical reactions of methylenecyclopropanes under mild conditions. acs.orgrsc.org
Advancements in Asymmetric Synthesis Utilizing Methylenecyclopropane Reactivity
The synthesis of chiral molecules is of paramount importance in fields such as medicinal chemistry and materials science, where the three-dimensional arrangement of atoms can dictate biological activity or material properties. The unique reactivity of methylenecyclopropanes presents exciting opportunities for the development of new asymmetric synthetic methods.
A key focus of future research will be the design of chiral catalysts that can control the stereochemical outcome of reactions involving this compound. This includes the development of enantioselective palladium and copper-catalyzed reactions. acs.orgresearchgate.net For example, a bimetallic Pd/Cu system has been successfully employed for the enantio- and regioselective coupling of cyclic imino esters with methylenecyclopropanes. acs.org Furthermore, copper-catalyzed asymmetric cascade hydroboration of methylenecyclopropanes has emerged as a powerful tool for accessing chiral bis(boronates). researchgate.net
Organocatalysis, which utilizes small organic molecules as catalysts, is also poised to make significant contributions to the asymmetric synthesis of methylenecyclopropane derivatives. organic-chemistry.org Chiral diphenylprolinol TMS ether, for instance, has been shown to catalyze the cascade Michael-alkylation of α,β-unsaturated aldehydes with bromomalonates to produce chiral cyclopropanes with high enantioselectivity. organic-chemistry.org The development of novel chiral-at-metal complexes, such as rhodium(III) complexes, is another promising strategy for achieving highly enantioselective cyclopropanation reactions. organic-chemistry.org
A particularly intriguing area of emerging research is the catalytic asymmetric synthesis of axially chiral methylenecyclopropanes. researchgate.netbohrium.comnih.gov These molecules, which possess a non-planar arrangement of substituents, represent a less explored class of chiral compounds with significant synthetic potential. nih.gov
Refined Computational Models for Predicting Reactivity and Selectivity
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules. In the study of this compound, refined computational models are playing an increasingly crucial role in elucidating reaction mechanisms and predicting reactivity and selectivity.
Density functional theory (DFT) has been widely used to study the mechanisms of reactions involving methylenecyclopropanes, such as palladium-catalyzed [3+2] cycloadditions and Diels-Alder reactions. nih.govacs.orgresearchgate.netcdnsciencepub.com These calculations can provide valuable insights into the structures of transition states and the energetics of different reaction pathways, helping to explain observed selectivities. rsc.orgnih.gov For example, DFT studies have been instrumental in understanding the regioselectivity of titanium-catalyzed ring-opening oxidative amination of methylenecyclopropanes. rsc.org
Future advancements in computational modeling will likely involve the use of more sophisticated theoretical methods and larger basis sets to achieve even greater accuracy. These models will be crucial for predicting the outcomes of reactions with new catalysts and substrates, thereby guiding experimental efforts. For instance, computational screening of potential catalysts could accelerate the discovery of new and improved catalytic systems for tailored transformations of this compound. Furthermore, theoretical studies can help to rationalize the origins of asymmetric induction in chiral catalysis, providing a basis for the design of more effective enantioselective reactions. nih.gov
Exploration of New Applications in Materials Science and Medicinal Chemistry
The unique structural features and reactivity of this compound and its derivatives make them attractive building blocks for the synthesis of novel materials and medicinally relevant compounds.
In materials science, the high strain energy of the methylenecyclopropane ring system can be harnessed as a driving force for polymerization reactions. rsc.org This could lead to the development of new types of polymers with unique properties. For instance, conjugated microporous polymers (CMPs), which are created by linking π-conjugated building blocks, exhibit properties such as conductivity and rigidity. wikipedia.org The incorporation of methylenecyclopropane units into such polymers could lead to materials with tailored electronic and physical properties for applications in gas storage, catalysis, and electronics. wikipedia.org
In medicinal chemistry, the cyclopropane (B1198618) motif is a common feature in many biologically active molecules. The ability to functionalize this compound through various catalytic transformations opens up avenues for the synthesis of novel drug candidates. nih.govresearchgate.net The development of asymmetric synthetic methods is particularly important in this context, as the chirality of a molecule often determines its biological activity. The synthesis of complex polycyclic skeletons from methylenecyclopropanes could lead to the discovery of new compounds with potential therapeutic applications. researchgate.net
Interdisciplinary Studies Combining Synthesis, Spectroscopy, and Theoretical Chemistry
The complex reactivity of this compound necessitates a multifaceted approach that integrates synthetic chemistry, spectroscopy, and theoretical chemistry. Such interdisciplinary studies are crucial for gaining a comprehensive understanding of its chemical behavior.
Spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, are essential for characterizing the products of reactions involving this compound and for studying reaction intermediates. cdnsciencepub.comjjeci.net For example, spectroscopic analysis can provide insights into the structure of transient species, such as the cyclopropylcarbinyl radical, which is a key intermediate in many radical reactions of methylenecyclopropanes. rsc.org
Combining experimental data from synthesis and spectroscopy with theoretical calculations allows for a deeper understanding of reaction mechanisms. Theoretical models can help to interpret spectroscopic data and to rationalize observed reactivity patterns. rsc.orgnih.govresearchgate.net This synergistic approach is essential for unraveling the intricate details of complex catalytic cycles and for designing new and more efficient synthetic transformations. For instance, the combination of experimental and theoretical studies has been instrumental in elucidating the mechanism of the palladium-catalyzed [3+2] cycloaddition reaction of methylenecyclopropane. acs.orgnih.govacs.org
Future research will undoubtedly see an even greater integration of these disciplines. The use of advanced spectroscopic techniques, such as time-resolved spectroscopy, could provide real-time information about reaction dynamics, while more powerful computational methods will enable the modeling of increasingly complex systems. This interdisciplinary approach will be key to unlocking the full potential of this compound as a versatile building block in organic synthesis and beyond.
Q & A
Q. Key Computational Parameters :
- Basis set: B3LYP/6-311++G(d,p) for accurate energy minimization.
- Solvation models: PCM (Polarizable Continuum Model) for solvent effects.
What spectroscopic techniques are optimal for characterizing this compound, and how can contradictory data be resolved?
Q. Methodological Answer :
- NMR : -NMR shows distinct signals for cyclopropane protons (δ 0.8–1.2 ppm) and methylene groups (δ 4.5–5.5 ppm). -NMR confirms ring carbons at δ 10–25 ppm .
- IR : Stretching vibrations at 3050 cm (C-H cyclopropane) and 1650 cm (C=C) .
- Mass Spectrometry : Molecular ion peak at m/z 68 (CH) with fragmentation patterns indicating ring-opening .
Contradiction Resolution :
Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from impurities or solvent interactions. Cross-validation using high-resolution MS and X-ray crystallography (if crystalline) is recommended .
How does the methylene group in this compound influence its reactivity in cycloaddition reactions compared to unsubstituted cyclopropanes?
Advanced Research Focus :
The methylene group introduces both steric and electronic effects:
- Steric hindrance : Limits access to the cyclopropane ring, reducing reactivity with bulky electrophiles.
- Electronic activation : The exocyclic double bond enhances electron density, favoring [2+2] cycloadditions with electron-deficient dienophiles (e.g., tetracyanoethylene) .
- Comparative reactivity : Unsubstituted cyclopropanes show slower reaction kinetics due to lower strain energy and absence of activating groups .
Experimental Design Tip :
Use competitive reaction studies with labeled substrates (e.g., -isotopes) to track regioselectivity .
What are the challenges in analyzing environmental or metabolic degradation products of this compound, and what methodologies address these?
Q. Advanced Research Focus :
- Degradation pathways : Oxidative ring-opening generates aldehydes or ketones, detectable via GC-MS with derivatization (e.g., DNPH for carbonyl compounds) .
- Ecotoxicity assessment : Lack of data on bioaccumulation (log P predicted at 2.1) necessitates QSAR models to estimate environmental persistence .
- Metabolite identification : Use - HSQC NMR or LC-HRMS to trace stable isotopes in in vitro hepatic microsomal assays .
How can contradictions in reported synthetic yields or spectral data for this compound be systematically addressed?
Q. Methodological Answer :
- Reproducibility checks : Validate reaction conditions (e.g., anhydrous solvents, inert atmosphere) cited in conflicting studies .
- Data normalization : Compare yields relative to internal standards (e.g., triphenylmethane) to account for measurement variability.
- Collaborative validation : Share raw spectral data via repositories (e.g., PubChem) for peer review .
Case Study :
A 15% yield discrepancy between and was traced to incomplete removal of diazomethane residues, resolved via iterative washing with aqueous NaHCO.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
